

# Buntanetap Demonstrates Synergistic Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Buntanetap |           |
| Cat. No.:            | B1679053   | Get Quote |

#### For Immediate Release

MALVERN, PA – Preclinical research indicates that **Buntanetap** (formerly known as Posiphen or ANVS401), an investigational translational inhibitor of neurotoxic proteins, exhibits synergistic neuroprotective effects when combined with other neuroprotective compounds. Notably, a study in a mouse model of Alzheimer's disease (AD) showed that co-administration of **Buntanetap** with the glucagon-like peptide-1 (GLP-1) agonist dulaglutide resulted in cognitive improvements surpassing those of either compound administered alone.[1][2] This finding suggests a promising new avenue for combination therapies in the treatment of neurodegenerative diseases.

Developed by Annovis Bio, **Buntanetap** is an orally administered small molecule designed to inhibit the translation of multiple neurotoxic proteins, including amyloid-beta (A $\beta$ ), tau, alphasynuclein ( $\alpha$ -syn), and TDP-43, which are implicated in the pathology of various neurodegenerative disorders.[3] By targeting the synthesis of these proteins, **Buntanetap** aims to restore axonal transport and synaptic function, thereby protecting nerve cells from degeneration.

## Synergistic Cognitive Enhancement with Dulaglutide

A preclinical study in an Alzheimer's disease mouse model investigated the combined effects of **Buntanetap** and dulaglutide, a GLP-1 agonist approved for the treatment of type 2 diabetes



that has shown potential neuroprotective properties.[1][2] The results, announced by Annovis Bio, demonstrated a significant synergistic effect on cognitive function. While **Buntanetap** alone restored cognitive function to 100% of the healthy control level and dulaglutide alone restored it to 80%, the combination of the two compounds enhanced cognitive function to levels exceeding those of the healthy controls.

This synergistic effect is hypothesized to stem from the distinct yet complementary mechanisms of action of the two compounds. **Buntanetap** reduces the production of neurotoxic proteins, while GLP-1 agonists like dulaglutide are believed to exert neuroprotective effects through mechanisms such as improving insulin signaling in the brain, reducing inflammation, and promoting neuronal survival.

# Quantitative Data from Preclinical Combination Study

The following table summarizes the key quantitative findings from the preclinical study of **Buntanetap** in combination with dulaglutide in an Alzheimer's disease mouse model, as reported in company press releases.

| Treatment Group          | Cognitive Function Restoration (%)      | Source(s) |
|--------------------------|-----------------------------------------|-----------|
| Buntanetap alone         | 100                                     | _         |
| Dulaglutide alone        | 80                                      |           |
| Buntanetap + Dulaglutide | >100 (Enhanced beyond healthy controls) |           |

Note: This data is based on company announcements and has not yet been published in a peer-reviewed scientific journal. The specific cognitive tests and statistical analyses are not publicly available.

### **Experimental Protocols**

While a detailed, peer-reviewed experimental protocol for the **Buntanetap** and dulaglutide combination study is not yet available, a general methodology for such a preclinical study in an



Alzheimer's disease mouse model would typically involve the following steps:

- Animal Model: Use of a transgenic mouse model that develops key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits (e.g., 5xFAD or APP/PS1 mice).
- Treatment Groups: Animals are randomly assigned to different treatment groups: vehicle (placebo), **Buntanetap** alone, dulaglutide alone, and a combination of **Buntanetap** and dulaglutide. A group of wild-type, healthy mice serves as a control for normal cognitive function.
- Drug Administration: **Buntanetap** is typically administered orally, while dulaglutide is administered via subcutaneous injection. Dosing regimens are determined based on previous pharmacokinetic and efficacy studies.
- Behavioral Testing: A battery of behavioral tests is used to assess different aspects of cognitive function. Common tests include the Morris water maze for spatial learning and memory, the Y-maze for working memory, and novel object recognition for learning and memory.
- Biochemical and Histological Analysis: Following the completion of behavioral testing, brain tissue is collected for analysis of neuroprotective markers. This may include measuring levels of Aβ and tau proteins, synaptic markers, and inflammatory markers through techniques such as ELISA, Western blotting, and immunohistochemistry.

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the synergistic action of **Buntanetap** and dulaglutide, and a typical experimental workflow for a preclinical combination study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Annovis' Lead Compound Enhances Cognition Synergistically with GLP-1 Agonist [drugdev.com]
- 2. Annovisâ Lead Compound Enhances Cognition Synergistically with GLP-1 Agonist [annovisbio.com]
- 3. Annovis Announces Publication That Supports Understanding of Buntanetapâ Mechanism of Action in Humans [annovisbio.com]
- To cite this document: BenchChem. [Buntanetap Demonstrates Synergistic Neuroprotective Effects in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679053#does-buntanetap-show-synergistic-effects-with-other-neuroprotective-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com